7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a spiro heterocyclic structure featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a methyl-substituted piperidine ring. Its molecular architecture includes two methoxy groups at the 7- and 4-positions, which enhance electron density and influence biological activity. Spiro compounds like this are of significant interest due to their conformational rigidity, which can improve target binding specificity in drug discovery .
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-25-13-11-23(12-14-25)26-20(18-5-4-6-21(28-3)22(18)29-23)15-19(24-26)16-7-9-17(27-2)10-8-16/h4-10,20H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIQMISUSDDOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on current research.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 302.34 g/mol |
| IUPAC Name | 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] |
| LogP | 3.45 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities including:
1. Anticancer Activity
Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant in protecting against diseases linked to oxidative damage.
3. Anti-inflammatory Effects
In animal models of inflammation, the compound demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that treatment with the compound led to a dose-dependent reduction in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Case Study 2: Antioxidant Activity
In a study assessing various antioxidant compounds, 7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibited a DPPH radical scavenging activity comparable to that of standard antioxidants like ascorbic acid.
The biological activities of the compound are believed to be mediated through various mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
- Antioxidant Mechanism: Modulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
- Methoxy groups (electron-donating) improve solubility and metabolic stability .
- Ring Modifications: Replacing the piperidine ring with cyclohexane () or indolinone () alters steric hindrance and hydrogen-bonding capacity, affecting target interactions.
- Biological Activity: Only the isatin-derived spiro compound () has reported MIC values (50–250 μg/mL), suggesting that the indolinone moiety and sulfonyl groups contribute to antimicrobial efficacy.
Pharmacological Potential
- Antimicrobial Activity : The isatin-derived spiro compound () shows broad-spectrum activity, likely due to sulfonyl and oxadiazole groups disrupting microbial cell walls .
- Herbicidal Activity : Pyrazolo-triazine/thiadiazine derivatives () inhibit photosynthesis, suggesting that similar spiro compounds could be optimized for agrochemical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
